molecular formula C11H12I2O B14287315 {2,2-Diiodo-1-[(propan-2-yl)oxy]ethenyl}benzene CAS No. 115117-52-7

{2,2-Diiodo-1-[(propan-2-yl)oxy]ethenyl}benzene

Cat. No.: B14287315
CAS No.: 115117-52-7
M. Wt: 414.02 g/mol
InChI Key: RJLASQAQMFNMBN-UHFFFAOYSA-N
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Description

{2,2-Diiodo-1-[(propan-2-yl)oxy]ethenyl}benzene is an organic compound characterized by the presence of two iodine atoms, an isopropoxy group, and a vinyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2,2-Diiodo-1-[(propan-2-yl)oxy]ethenyl}benzene typically involves the following steps:

    Starting Material: The synthesis begins with a benzene derivative, such as iodobenzene.

    Vinylation: The vinyl group is introduced via a Heck reaction, where the iodobenzene derivative reacts with an alkene in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the vinyl group, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can target the iodine atoms, resulting in the formation of deiodinated derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) are used under acidic conditions.

Major Products

    Oxidation: Epoxides, diols

    Reduction: Deiodinated derivatives

    Substitution: Brominated or nitrated benzene derivatives

Scientific Research Applications

{2,2-Diiodo-1-[(propan-2-yl)oxy]ethenyl}benzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {2,2-Diiodo-1-[(propan-2-yl)oxy]ethenyl}benzene involves its interaction with specific molecular targets. The iodine atoms and vinyl group play crucial roles in its reactivity, allowing it to participate in various chemical reactions. The isopropoxy group can influence the compound’s solubility and binding affinity to target molecules.

Comparison with Similar Compounds

Similar Compounds

    {2,2-Diiodo-1-[(propan-2-yl)oxy]ethenyl}benzene: Unique due to the presence of both iodine atoms and an isopropoxy group.

    {2,2-Diiodo-1-[(methyl)oxy]ethenyl}benzene: Similar structure but with a methyl group instead of an isopropoxy group.

    {2,2-Diiodo-1-[(ethoxy)ethenyl}benzene: Similar structure but with an ethoxy group instead of an isopropoxy group.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

CAS No.

115117-52-7

Molecular Formula

C11H12I2O

Molecular Weight

414.02 g/mol

IUPAC Name

(2,2-diiodo-1-propan-2-yloxyethenyl)benzene

InChI

InChI=1S/C11H12I2O/c1-8(2)14-10(11(12)13)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

RJLASQAQMFNMBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=C(I)I)C1=CC=CC=C1

Origin of Product

United States

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